2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring with a carboxamide group
Scientific Research Applications
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as electrochromic devices
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by inhibiting its activity .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites . EETs have vasodilatory and anti-inflammatory effects, and their levels in the body are regulated by sEH . By inhibiting sEH, the compound can increase the levels of EETs, potentially leading to reduced inflammation and lower blood pressure .
Pharmacokinetics
Similar compounds with a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) could be influenced by the dosage and frequency of administration .
Result of Action
The inhibition of sEH and the subsequent increase in EET levels can lead to various molecular and cellular effects. These may include vasodilation (widening of blood vessels), reduced inflammation, and potentially beneficial effects on blood pressure . The exact effects would depend on various factors, including the specific biological context and the presence of other active compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with sEH . Additionally, the presence of other compounds (e.g., other drugs or metabolites) could potentially affect the compound’s efficacy through drug-drug interactions .
Biochemical Analysis
Temporal Effects in Laboratory Settings
The changes in the effects of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported in the literature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl triflate, to introduce the trifluoromethoxy group . The tetrazole ring can be formed through cyclization reactions involving azide precursors under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.
Tetrazole derivatives: Compounds with tetrazole rings that have comparable reactivity and applications
Uniqueness
2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the trifluoromethoxy group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFQLBVTHKGHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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